2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclohexylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: This step involves the reaction of chloroacetyl chloride with 4-hydroxyaniline to form 2-chloro-N-(4-hydroxyphenyl)acetamide.
Introduction of the Cyclohexylmethyl Group: The next step involves the alkylation of the amide nitrogen with cyclohexylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, potentially forming a more stable compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated acetamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclohexylmethyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Chloro-N-(cyclohexylmethyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and increase the compound’s solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-4-2-1-3-5-12)13-6-8-14(18)9-7-13/h6-9,12,18H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWCCFNZTFTFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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